

TIM-063 as a CaMKK Inhibitor: An In-depth Technical Guide

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Compound of Interest

Compound Name: TIM-063
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Abstract

This technical guide provides a comprehensive overview of **TIM-063**, a potent and selective, cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). **TIM-063** acts as an ATP-competitive inhibitor, targeting the catalytic domain of both CaMKK α and CaMKK β isoforms. This document details the pharmacological properties of **TIM-063**, including its inhibitory constants, and provides in-depth experimental protocols for its characterization and use in cellular and biochemical assays. Furthermore, this guide illustrates the CaMKK signaling pathway and relevant experimental workflows through detailed diagrams to facilitate a deeper understanding of **TIM-063** as a research tool and a potential lead compound for therapeutic development.

Introduction

Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a key upstream activator of several important serine/threonine kinases, including CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and AMP-activated protein kinase (AMPK).[1][2] Through the phosphorylation and activation of these downstream targets, CaMKK plays a crucial role in a multitude of cellular

processes. These processes include neuronal development and plasticity, transcriptional regulation, and metabolic control.[1][2] Dysregulation of the CaMKK signaling pathway has been implicated in various pathological conditions, such as cancer, metabolic disorders, and neurological diseases.[1]

TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[3][4]imidazo[2,1-a]isoquinolin-7-one) has emerged as a valuable molecular probe for elucidating the physiological and pathological roles of CaMKK.[5][6] Derived from the earlier CaMKK inhibitor STO-609, **TIM-063** exhibits improved potency and similar efficacy against both CaMKK isoforms.[6] Its cell-permeability allows for the investigation of CaMKK function in cellular contexts.[4][5] This guide serves as a technical resource for researchers utilizing **TIM-063**, providing essential data and detailed methodologies.

Chemical and Physical Properties

TIM-063 is a small molecule with the following chemical properties:

Property	Value
Chemical Name	2-hydroxy-3-nitro-7H-benzo[de]benzo[3][4]imidazo[2,1-a]isoquinolin-7-one
Molecular Formula	C ₁₈ H ₉ N ₃ O ₄
Molecular Weight	331.29 g/mol
CAS Number	2493978-38-2

Data Presentation: Inhibitory Activity

TIM-063 is an ATP-competitive inhibitor of both CaMKK α and CaMKK β . Its inhibitory potency has been characterized by determining its half-maximal inhibitory concentration (IC₅₀) and its binding affinity (K_i).

Table 1: In Vitro Inhibitory Activity of **TIM-063** against CaMKK Isoforms

Target	Ki (μM)	IC ₅₀ (μM)	Reference(s)
CaMKKα	0.35	0.63	[5][7]
CaMKKβ	0.2	0.96	[5][7]

In cellular assays, **TIM-063** effectively inhibits the ionomycin-induced phosphorylation of downstream CaMKK targets.

Table 2: Cellular Inhibitory Activity of **TIM-063**

Cellular Target Inhibition	Cell Line	IC ₅₀ (μM)	Reference(s)
Ionomycin-induced phosphorylation of CaMKI, CaMKIV, and AMPKα	HeLa	~0.3	[4][8]

Recent studies using chemical proteomics have identified the AP2-associated protein kinase 1 (AAK1) as a potential off-target of **TIM-063**, albeit with lower potency.

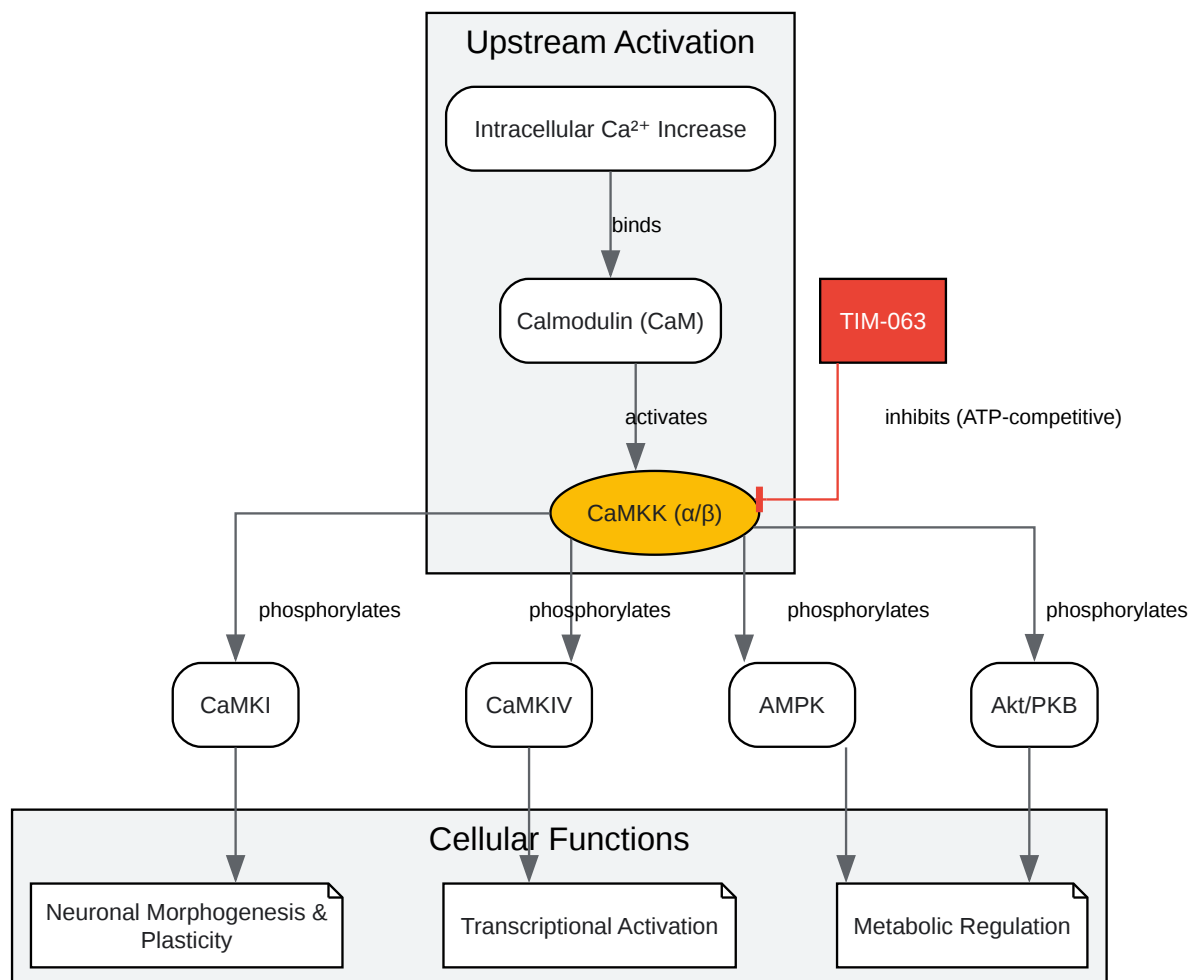
Table 3: Off-Target Inhibitory Activity of **TIM-063**

Off-Target	IC ₅₀ (μM)	Reference(s)
AAK1	8.51	[9]

Signaling Pathways and Experimental Workflows

CaMKK Signaling Pathway

An increase in intracellular calcium (Ca²⁺) leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKK. Activated CaMKK, in turn, phosphorylates and activates its downstream kinase targets, initiating a cascade of signaling events that regulate diverse cellular functions.

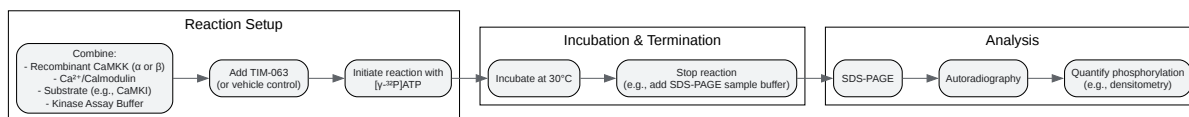


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CaMKK Signaling Pathway and Inhibition by **TIM-063**.

Experimental Workflow: In Vitro Kinase Assay

The inhibitory effect of **TIM-063** on CaMKK activity can be quantified using an in vitro kinase assay. This typically involves the use of a radioactive ATP isotope ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$) and a known CaMKK substrate.

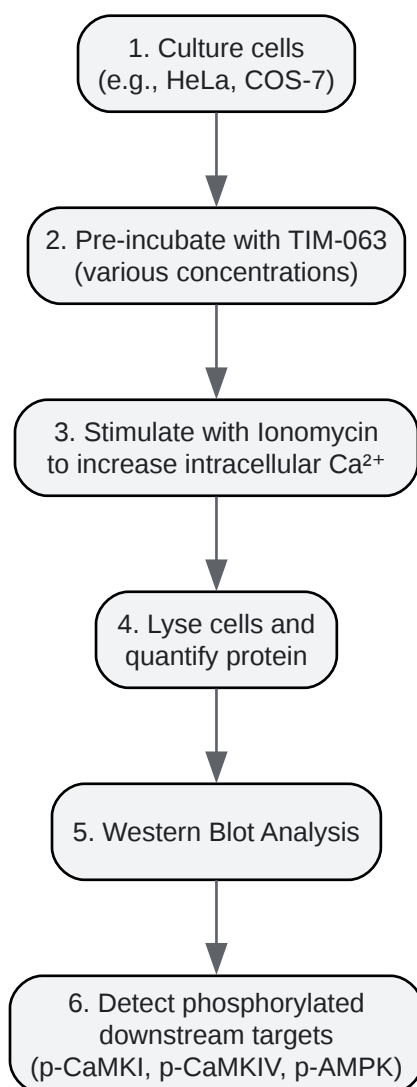


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Workflow for In Vitro CaMKK Inhibition Assay.

Experimental Workflow: Cellular Assay for CaMKK Inhibition

To assess the efficacy of **TIM-063** in a cellular environment, cells are treated with the inhibitor prior to stimulation with a calcium ionophore like ionomycin. The phosphorylation status of downstream CaMKK targets is then analyzed, typically by Western blotting.



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Workflow for Cellular CaMKK Inhibition Assay.

Experimental Protocols

Proposed Synthesis of TIM-063

While a detailed, step-by-step synthesis protocol for **TIM-063** is not readily available in the public domain, a plausible synthetic route can be proposed based on the general synthesis of benzo[3][4]imidazo[2,1-a]isoquinoline derivatives. The synthesis likely involves the condensation of a substituted 1,8-naphthalic anhydride with a substituted o-phenylenediamine.

Step 1: Synthesis of 3-hydroxy-4-nitronaphthalic anhydride. Starting from 1,8-naphthalic anhydride, nitration followed by hydroxylation would yield the key intermediate, 3-hydroxy-4-

nitronaphthalic anhydride.

Step 2: Condensation with o-phenylenediamine. 3-hydroxy-4-nitronaphthalic anhydride is then condensed with o-phenylenediamine in a suitable solvent, such as acetic acid or ethanol, under reflux conditions. This reaction forms the central imidazo[2,1-a]isoquinoline core structure of **TIM-063**.

Step 3: Purification. The crude product is then purified by recrystallization or column chromatography to yield pure **TIM-063**.

In Vitro CaMKK Kinase Assay

This protocol is for determining the in vitro inhibitory activity of **TIM-063** on CaMKK α or CaMKK β .

Materials:

- Recombinant active CaMKK α or CaMKK β
- CaMKK substrate (e.g., recombinant inactive CaMKI)
- **TIM-063**
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- [γ -³²P]ATP
- SDS-PAGE gels, buffers, and apparatus
- Phosphorimager or autoradiography film

Procedure:

- Prepare a reaction mixture containing Kinase Assay Buffer, recombinant CaMKK, CaMKK substrate, and Ca²⁺/Calmodulin.

- Add varying concentrations of **TIM-063** (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding [γ - 32 P]ATP (final concentration \sim 100 μ M).
- Incubate the reaction at 30°C for 20-30 minutes.
- Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or autoradiography film.
- Quantify the phosphorylation of the substrate band and calculate the percentage of inhibition for each **TIM-063** concentration to determine the IC₅₀ value.

Cellular Assay for CaMKK Inhibition in HeLa or COS-7 Cells

This protocol describes how to assess the ability of **TIM-063** to inhibit CaMKK activity in a cellular context.

Materials:

- HeLa or COS-7 cells
- Complete culture medium (e.g., DMEM with 10% FBS)
- **TIM-063**
- Ionomycin
- PBS (Phosphate-Buffered Saline)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

- Primary antibodies against phospho-CaMKI (Thr177), phospho-CaMKIV (Thr196), phospho-AMPK α (Thr172), and total protein controls.
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate for Western blotting
- Western blotting equipment

Procedure:

- Cell Culture: Culture HeLa or COS-7 cells in complete medium to ~80% confluency.
- Inhibitor Treatment: Pre-incubate the cells with varying concentrations of **TIM-063** (e.g., 0.1 to 30 μ M) or DMSO for 1-6 hours.
- Stimulation: Add ionomycin (e.g., 1-2 μ M) to the culture medium and incubate for 5-10 minutes to induce a calcium influx.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate.

- Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels to determine the dose-dependent inhibition by **TIM-063**.

Kinobeads-Based Chemical Proteomics for Target Identification

This protocol outlines a method to identify the cellular targets of **TIM-063** using an affinity-based chemical proteomics approach.[\[9\]](#)

Materials:

- **TIM-063**-conjugated sepharose beads (Kinobeads)
- Control sepharose beads
- Cell or tissue lysate
- Lysis/binding buffer
- Wash buffer
- Elution buffer (containing a high concentration of free **TIM-063** or a denaturing agent)
- Mass spectrometry equipment and reagents

Procedure:

- Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
- Affinity Pulldown: Incubate the lysate with **TIM-063**-conjugated sepharose beads and control beads for 1-2 hours at 4°C.
- Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the specifically bound proteins from the **TIM-063** beads using an elution buffer.
- Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

- Data Analysis: Compare the proteins identified from the **TIM-063** beads to those from the control beads to identify specific binding partners of **TIM-063**.

Conclusion

TIM-063 is a potent and selective inhibitor of CaMKK α and CaMKK β , serving as an invaluable tool for studying the roles of these kinases in cellular signaling. Its cell-permeability makes it suitable for both in vitro and in vivo (cellular) studies. This technical guide provides a comprehensive resource for researchers, offering key quantitative data and detailed experimental protocols to facilitate the effective use of **TIM-063** in investigating the CaMKK signaling pathway and its implications in health and disease. Further research into the off-target effects and the development of more specific derivatives may enhance its utility as both a research tool and a potential therapeutic lead.

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